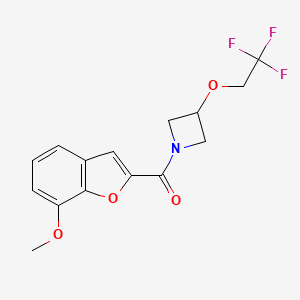
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is a synthetic organic compound with the molecular formula C10H14ClNO5S2 It is characterized by the presence of methoxy, sulfonamido, and sulfonyl chloride functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves multiple steps:
Starting Material: The synthesis begins with 4-methoxybenzenesulfonyl chloride.
Sulfonamide Formation: The 4-methoxybenzenesulfonyl chloride reacts with propane-1-sulfonamide under basic conditions to form 4-methoxy-2-(propane-1-sulfonamido)benzenesulfonyl chloride.
Chlorination: The final step involves the chlorination of the sulfonamide derivative to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used.
Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate salts can be formed.
Hydrolysis Product: The major product of hydrolysis is 4-methoxy-2-(propane-1-sulfonamido)benzenesulfonic acid.
Scientific Research Applications
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of enzymes or other proteins, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: Lacks the sulfonamido group, making it less versatile in certain reactions.
2-(Propane-1-sulfonamido)benzenesulfonyl Chloride: Does not have the methoxy group, which can affect its reactivity and solubility.
4-Methoxy-2-(methylsulfonamido)benzene-1-sulfonyl Chloride: Similar structure but with a methyl group instead of a propyl group, leading to different steric and electronic effects.
Uniqueness
4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications that are not shared by its analogs. The presence of both methoxy and sulfonamido groups enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
4-methoxy-2-(propylsulfonylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO5S2/c1-3-6-18(13,14)12-9-7-8(17-2)4-5-10(9)19(11,15)16/h4-5,7,12H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKYGESSZOUDFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride](/img/structure/B2408354.png)
![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)
![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)

![N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide](/img/structure/B2408361.png)

![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)
![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2408370.png)
![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)

![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)
